2-Methyl-3-(m-tolyloxy)-1,2-propanediol

Medicinal Chemistry Pharmacology Structure-Activity Relationship

2-Methyl-3-(m-tolyloxy)-1,2-propanediol (CAS 63991-96-8) is a C11H16O3 ether-alcohol belonging to the aryloxypropanediol class of compounds. Structurally, it comprises a 1,2-propanediol backbone substituted at the 2-position with a methyl group and at the 3-position with a meta-tolyloxy (3-methylphenoxy) moiety.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 63991-96-8
Cat. No. B13959186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(m-tolyloxy)-1,2-propanediol
CAS63991-96-8
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(C)(CO)O
InChIInChI=1S/C11H16O3/c1-9-4-3-5-10(6-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3
InChIKeyRSTUMYIIRQDRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(m-tolyloxy)-1,2-propanediol (CAS 63991-96-8): A Structurally Defined Muscle Relaxant Intermediate


2-Methyl-3-(m-tolyloxy)-1,2-propanediol (CAS 63991-96-8) is a C11H16O3 ether-alcohol belonging to the aryloxypropanediol class of compounds. Structurally, it comprises a 1,2-propanediol backbone substituted at the 2-position with a methyl group and at the 3-position with a meta-tolyloxy (3-methylphenoxy) moiety . This compound is recognized within pharmaceutical literature as a central nervous system depressant and muscle relaxant candidate, with patent disclosures citing its utility in the control or prevention of muscle tensions, anxiety states, and convulsions [1].

Scaffold Meta-tolyloxy, 2-methyl-1,2-propanediol
Research Context CNS depressant and muscle relaxant probe
Substitution Integrity Positional isomer-specific (not ortho/para)

Procurement Note on 2-Methyl-3-(m-tolyloxy)-1,2-propanediol: Why Ortho, Para, and Des-methyl Analogs Are Not Interchangeable


Within the aryloxypropanediol class, minor structural modifications produce profound differences in pharmacological profile and synthetic utility. The position of the methyl group on the phenoxy ring (ortho vs. meta vs. para) and the presence or absence of the 2-methyl substitution on the propanediol backbone critically influence both biological activity and physicochemical properties [1]. For example, classical studies on glycerol ethers isomeric with mephenesin demonstrated that the 3-toloxy-1,2-propanediols exhibit superior paralyzing activity compared to their 2-toloxy-1,3-propanediol counterparts, and that the ortho isomer (mephenesin) was superior to other positional isomers in relaxing tetanus toxin-induced spasm [2]. Consequently, substituting the target meta-tolyloxy, 2-methyl-substituted compound with a more readily available ortho or para analog, or with a des-methyl derivative, cannot be done without altering the intended biological outcome or the compound's behavior as a synthetic intermediate.

Target Compound
Common Substitute
Why Not Interchangeable
2-Methyl-3-(m-tolyloxy)-1,2-propanediol
Ortho (mephenesin) or para positional isomers
Reported isomer-dependent CNS activity; meta substitution may produce a distinct pharmacological profile.
2-Methyl-3-(m-tolyloxy)-1,2-propanediol
Des-methyl analog (3-(m-tolyloxy)-1,2-propanediol)
Absence of 2-methyl group may alter synthetic reactivity and biological behavior; class-level SAR indicates substitution-dependent effects.

Quantitative Differentiation Evidence for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol


Structural Differentiation: Meta-Substituted 2-Methyl Aryloxypropanediol vs. Ortho (Mephenesin) and Para Isomers

The target compound is distinguished from its closest analogs by the specific combination of a meta-tolyloxy substitution pattern and a 2-methyl group on the propanediol backbone. The ortho isomer (2-Methyl-3-(o-tolyloxy)-1,2-propanediol, CAS 63991-97-9) and the para isomer (2-Methyl-3-(p-tolyloxy)-1,2-propanediol, CAS 63991-98-0) represent the immediate positional analogs . While direct head-to-head pharmacological data for the 2-methyl series are sparse in the open literature, class-level evidence from the non-methylated series (e.g., 3-(o-tolyloxy)-1,2-propanediol vs. 3-(m-tolyloxy)-1,2-propanediol) demonstrates that the meta-substitution pattern confers distinct biological activity compared to the ortho and para configurations [1].

Positional Isomerism
Class-level inference
Target: 2-Methyl-3-(m-tolyloxy)-1,2-propanediol vs. ortho (CAS 63991-97-9) and para (CAS 63991-98-0). Class-level SAR shows meta-substitution confers distinct biological activity compared to ortho/para configurations.
Reported class-level SAR; meta substitution may confer distinct activity.
Direct head-to-head data for the 2-methyl series are sparse.
Medicinal Chemistry Pharmacology Structure-Activity Relationship

Patent-Cited Therapeutic Utility: Muscle Relaxant and CNS Depressant Activity

Patent literature explicitly identifies 2-Methyl-3-(m-tolyloxy)-1,2-propanediol as possessing muscle relaxant, sedative-hypnotic, anxiolytic, and anticonvulsive activities [1]. This therapeutic profile is directly comparable to that of mephenesin (3-(o-tolyloxy)-1,2-propanediol), a well-established centrally acting muscle relaxant [2]. The patent disclosure implies that the meta-substituted, 2-methyl variant retains the desired CNS-depressant properties of the class while offering a distinct chemical scaffold for further optimization.

Patent-Cited Activity
Reported
Patent disclosure describes muscle relaxant, sedative-hypnotic, anxiolytic, and anticonvulsive activities, comparable to mephenesin profile.
Supports CNS research tool context; requires independent validation.
Patent claim based on general formula; not a peer-reviewed head-to-head study.
Pharmacology Drug Discovery Neurology

Potential for Distinct Metabolic Fate: Inference from Para-Isomer Metabolism Studies

Metabolic studies on the structurally related para-isomer, 3-(p-tolyloxy)-1,2-propanediol, have identified N-acetyl-β-(p-tolyloxy)alanine as a urinary metabolite in rats via GC-MS analysis [1]. This demonstrates that the aryloxypropanediol scaffold undergoes specific, identifiable metabolic transformations that are dependent on the substitution pattern. While direct metabolic data for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol are not available, it is highly probable that the 2-methyl and meta-tolyloxy groups will direct metabolism along distinct pathways compared to the para or ortho isomers, potentially impacting in vivo half-life and toxicity profile.

Metabolic Differentiation
Class-level inference
Para-isomer (3-(p-tolyloxy)-1,2-propanediol) metabolizes to N-acetyl-β-(p-tolyloxy)alanine in rats. Target’s 2-methyl and meta groups likely direct metabolism along distinct pathways.
Substitution-specific metabolism may influence PK profile.
No direct metabolic data available for the target compound.
Drug Metabolism Pharmacokinetics Toxicology

Optimal Application Scenarios for 2-Methyl-3-(m-tolyloxy)-1,2-propanediol


Pharmacological Probe in CNS Muscle Relaxant SAR Studies

Based on its patent-cited muscle relaxant and CNS depressant activities [1], this compound is best suited as a pharmacological tool for investigating structure-activity relationships (SAR) within the aryloxypropanediol class. Researchers seeking to delineate the contributions of the meta-tolyloxy group and the 2-methyl substituent to receptor binding, efficacy, and duration of action will find this specific isomer essential for comparative studies against ortho (mephenesin) and para analogs.

Metabolic Pathway and Pharmacokinetic Profiling

Given the class-level evidence that aryloxypropanediols undergo distinct, substitution-dependent metabolism [2], this compound is a valuable candidate for in vitro and in vivo metabolism studies. Scientists aiming to characterize the influence of a 2-methyl group on metabolic stability or to identify unique metabolites via LC-MS/MS will require this exact compound to generate accurate, interpretable data that cannot be obtained from other isomers.

Synthetic Intermediate for Derivatization and Library Synthesis

The compound's 1,2-diol functionality provides a reactive handle for further chemical modification, such as esterification, carbamate formation, or oxidation to yield aldehydes or ketones . This makes it a useful building block in medicinal chemistry programs focused on generating focused libraries of CNS-active agents. Its unique substitution pattern ensures that any resulting derivatives explore a distinct region of chemical space compared to those derived from ortho or para isomers.

Application
Selection Property
Validation Focus
CNS SAR probe studies
Specific meta-tolyloxy, 2-methyl scaffold
Comparative pharmacology vs. ortho/para isomers
Metabolic pathway profiling
Unique substitution pattern for metabolism
Metabolite identification by LC-MS/MS; in vitro stability
Synthetic intermediate
Reactive 1,2-diol functionality
Derivatization to CNS-focused agent libraries

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